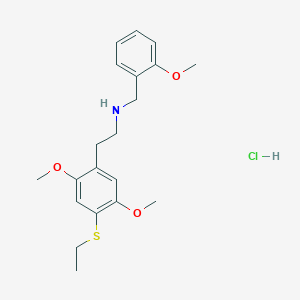
25T2-NBOMe (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25T2-NBOMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class of chemicals. It is structurally characterized by the presence of a benzeneethanamine core with various substituents, including ethylthio, dimethoxy, and methoxyphenyl groups. This compound is known for its potent activity as a serotonin receptor agonist, particularly at the 5-HT2A receptor .
Mechanism of Action
Target of Action
25T2-NBOMe (hydrochloride) is structurally categorized as a phenethylamine . The primary target of this compound is the serotonin receptor 5-HT2A . The N-benzyl substitution of this phenethylamine structural class is reported to significantly increase the binding affinity as well as functional activity of the serotonin receptor 5-HT2A .
Mode of Action
The compound acts as an agonist at the serotonin receptor 5-HT2A . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of cAMP (cyclic adenosine monophosphate). This, in turn, triggers a series of biochemical reactions within the cell.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Biochemical Analysis
Biochemical Properties
The N-benzyl substitution of 25T2-NBOMe (hydrochloride) is known to increase the binding affinity and functional activity of the serotonin receptor 5-HT2A . This suggests that 25T2-NBOMe (hydrochloride) interacts with the 5-HT2A receptor, a type of protein, and these interactions are likely to be of a binding nature .
Cellular Effects
This interaction could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 25T2-NBOMe (hydrochloride) involves its interaction with the 5-HT2A receptor . The compound’s N-benzyl substitution increases its binding affinity and functional activity at this receptor . This could lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of varying dosages of 25T2-NBOMe (hydrochloride) in animal models have not been extensively studied . Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
Given its interaction with the 5-HT2A receptor, it may interact with enzymes or cofactors related to serotonin metabolism .
Transport and Distribution
Information on how 25T2-NBOMe (hydrochloride) is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25T2-NBOMe (hydrochloride) involves multiple steps, starting with the preparation of the phenethylamine core. The key steps include:
Formation of the Phenethylamine Core: The initial step involves the synthesis of 2,5-dimethoxybenzaldehyde, which is then subjected to a reductive amination reaction with ethylthioamine to form the phenethylamine core.
N-Benzylation: The phenethylamine core is then reacted with 2-methoxybenzyl chloride in the presence of a base to introduce the N-benzyl substituent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 25T2-NBOMe (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: 25T2-NBOMe (hydrochloride) can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced at the aromatic ring or the nitrogen atom, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the aromatic ring or nitrogen atom.
Substitution: Various substituted derivatives of the aromatic ring.
Scientific Research Applications
25T2-NBOMe (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor, to understand its pharmacological effects.
Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders due to its serotonin receptor agonist activity.
Comparison with Similar Compounds
25I-NBOMe: Another potent serotonin receptor agonist with similar structural features but with an iodine substituent.
25B-NBOMe: Contains a bromine substituent and exhibits similar pharmacological properties.
25C-NBOMe: Features a chlorine substituent and is known for its high potency at the 5-HT2A receptor.
Uniqueness: 25T2-NBOMe (hydrochloride) is unique due to its ethylthio substituent, which differentiates it from other NBOMe compounds. This structural variation can influence its binding affinity, pharmacological effects, and metabolic stability .
Properties
IUPAC Name |
2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S.ClH/c1-5-25-20-13-18(23-3)15(12-19(20)24-4)10-11-21-14-16-8-6-7-9-17(16)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWBOYFWLKCGEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342532 |
Source


|
| Record name | 2-[4-(Ethylsulfanyl)-2,5-dimethoxyphenyl]-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-51-7 |
Source


|
| Record name | 2-[4-(Ethylsulfanyl)-2,5-dimethoxyphenyl]-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
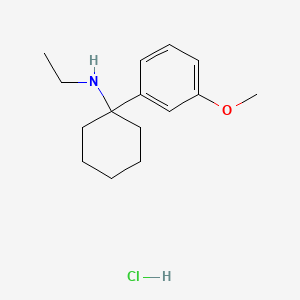
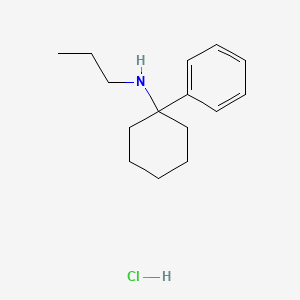
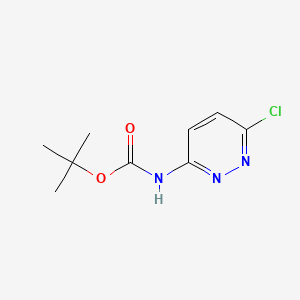
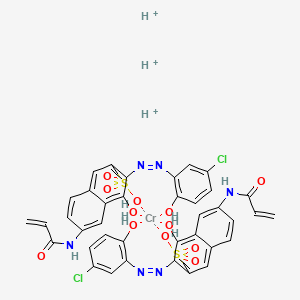
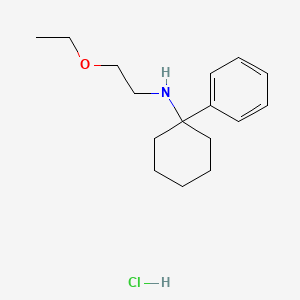

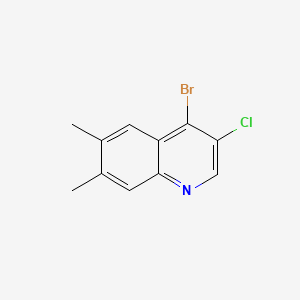
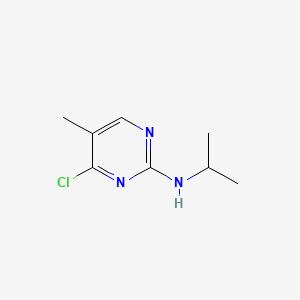
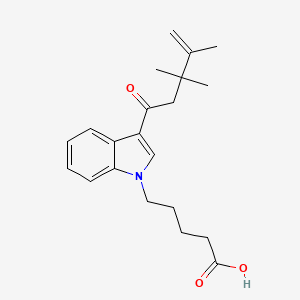
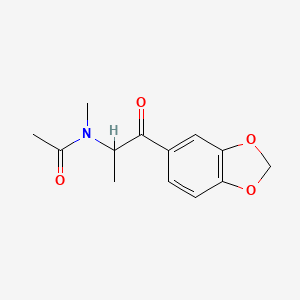
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594169.png)

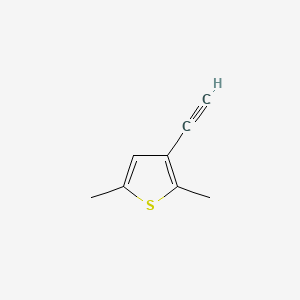
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594174.png)
